molecular formula C7H14ClN B8113073 rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B8113073
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-ZJVNHHPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its rigid bicyclic framework, which can influence its chemical reactivity and interactions with biological systems.

Chemical Reactions Analysis

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride has several applications in scientific research:

    Biology: Its unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its rigid bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-ZJVNHHPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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